Metolachlor OA

Description

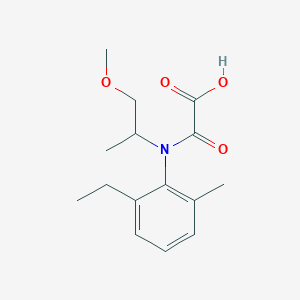

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[2-ethyl-N-(1-methoxypropan-2-yl)-6-methylanilino]-2-oxoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-5-12-8-6-7-10(2)13(12)16(11(3)9-20-4)14(17)15(18)19/h6-8,11H,5,9H2,1-4H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNOOSYCKMKZOJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC(=C1N(C(C)COC)C(=O)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6037568 | |

| Record name | Metolachlor OA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6037568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152019-73-3 | |

| Record name | Metolachlor oxanilic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=152019-73-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metolachlor OA | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152019733 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metolachlor OA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6037568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-ethyl-6-methyl-phenyl)-N-(2-methoxy-1-methyl-ethyl)-oxalamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METOLACHLOR OA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V09UDI0MFU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Formation of Metolachlor Oxanilic Acid from S-Metolachlor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the formation of Metolachlor Oxanilic Acid (OA), a significant metabolite of the widely used herbicide S-Metolachlor. This document details the metabolic pathways, presents quantitative data on formation kinetics, and provides detailed experimental protocols for studying this transformation.

Introduction

S-Metolachlor, the S-enantiomer of metolachlor, is a pre-emergent herbicide used to control annual grasses and some broadleaf weeds in a variety of crops.[1] Its environmental fate is of significant interest, with microbial degradation being the primary route of dissipation in soil.[2][3] This degradation leads to the formation of several metabolites, with Metolachlor Ethanesulfonic Acid (ESA) and Metolachlor Oxanilic Acid (OA) being two of the most prominent.[2] Understanding the formation of Metolachlor OA is crucial for assessing the environmental impact and persistence of S-Metolachlor.

Metabolic Pathway of S-Metolachlor to this compound

The transformation of S-Metolachlor to this compound is a multi-step process primarily mediated by soil microorganisms.[2] While the complete enzymatic pathway is complex and can vary between different microbial species, a general proposed pathway involves initial enzymatic modifications followed by cleavage and oxidation. Key enzyme families implicated in the initial steps of S-Metolachlor metabolism include cytochrome P450 monooxygenases (P450s) and glutathione S-transferases (GSTs).[4][5][6]

A proposed pathway involves the following key stages:

-

Initial Transformation: The degradation is often initiated by either O-demethylation of the methoxyethyl group, a reaction catalyzed by cytochrome P450 enzymes, or by conjugation of the chloroacetyl group with glutathione (GSH), mediated by GSTs.[4][5]

-

Dechlorination: A critical step is the removal of the chlorine atom from the chloroacetyl moiety. This can occur through hydrolytic or reductive processes mediated by microbial enzymes.[7]

-

Side-Chain Oxidation: Subsequent enzymatic reactions lead to the oxidation of the N-substituent. This can involve a series of hydroxylation and oxidation steps.

-

Formation of the Oxanilic Acid Moiety: The final steps involve the cleavage of the side chain and oxidation to form the oxanilic acid group, resulting in the formation of this compound.

Quantitative Data on S-Metolachlor Degradation and this compound Formation

The rate of S-Metolachlor degradation and subsequent formation of this compound is influenced by various environmental factors, including soil type, temperature, moisture, and microbial activity. The dissipation of S-Metolachlor is often described by first-order kinetics, characterized by a half-life (DT50).

Table 1: Half-life (DT50) of S-Metolachlor in Soil under Various Conditions

| Soil Type | Temperature (°C) | Moisture Content | DT50 (days) | Reference |

| Sandy Loam | 25 | Field Capacity | 26.3 - 40.1 | [8] |

| Clay Loam | 20 | 60% WHC | 35.4 | [8] |

| Silt Loam | 10 | 80% WHC | 64.8 | [8] |

| Silt Loam | 25 | 80% WHC | 26.3 | [8] |

| Silt Loam | 35 | 80% WHC | 23.7 | [8] |

| Various | Field Conditions | Not Specified | 11.1 - 14.7 | [9] |

| Loamy Sand | Field Conditions | Not Specified | 39 - 63 | [10] |

Table 2: Formation and Concentration of this compound in Environmental Samples

| Matrix | Initial S-Metolachlor Conc. | This compound Conc. | Time Point | Reference |

| Runoff Water | Not Specified | 0.082 - 267 µg/L | Various | [11] |

| Soil | Not Specified | Detected | Not Specified | [12] |

| Groundwater | Not Specified | Detected | Not Specified | [3] |

Experimental Protocols

Soil Microcosm Incubation Study for this compound Formation Kinetics

This protocol outlines a laboratory experiment to study the degradation of S-Metolachlor and the formation of this compound in soil under controlled conditions.

Objective: To determine the dissipation kinetics of S-Metolachlor and the formation rate of this compound in a specific soil type.

Materials:

-

Freshly collected and sieved (<2 mm) soil.

-

Analytical grade S-Metolachlor and this compound standards.

-

Acetonitrile (HPLC grade).

-

Formic acid.

-

Deionized water.

-

Incubation vessels (e.g., 250 mL glass jars with screw caps).

-

Balance, vortex mixer, centrifuge, syringe filters (0.22 µm).

-

LC-MS/MS system.

Procedure:

-

Soil Characterization: Analyze the soil for pH, organic matter content, texture, and microbial biomass.

-

Microcosm Setup:

-

Weigh 100 g of soil (on a dry weight basis) into each incubation vessel.

-

Adjust the soil moisture to 60-80% of its water-holding capacity.

-

Prepare a stock solution of S-Metolachlor in a minimal amount of organic solvent (e.g., acetone) and spike the soil to achieve a desired concentration (e.g., 1-5 mg/kg). Ensure even distribution by thorough mixing.

-

Leave the vessels uncapped in a fume hood for a short period to allow the solvent to evaporate.

-

Seal the vessels and incubate in the dark at a constant temperature (e.g., 25°C).

-

-

Sampling:

-

At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, 42, and 60 days), destructively sample triplicate microcosms for each time point.

-

-

Extraction:

-

To a 10 g subsample of soil, add 20 mL of acetonitrile/water (80:20, v/v) with 0.1% formic acid.

-

Vortex vigorously for 2 minutes.

-

Sonicate for 15 minutes in an ultrasonic bath.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Collect the supernatant. Repeat the extraction process on the soil pellet and combine the supernatants.

-

Filter the combined supernatant through a 0.22 µm syringe filter into an autosampler vial.

-

-

LC-MS/MS Analysis:

-

Analyze the extracts for the concentrations of S-Metolachlor and this compound using a validated LC-MS/MS method (see Protocol 4.3).

-

-

Data Analysis:

-

Plot the concentration of S-Metolachlor and this compound over time.

-

Determine the dissipation kinetics of S-Metolachlor (e.g., by fitting to a first-order decay model to calculate the DT50).

-

Model the formation and decline of this compound.

-

Isolation and Screening of S-Metolachlor-Degrading Microorganisms

Objective: To isolate and identify soil microorganisms capable of degrading S-Metolachlor.

Materials:

-

Soil sample with a history of S-Metolachlor application.

-

Minimal salts medium (MSM).

-

S-Metolachlor.

-

Agar.

-

Petri dishes, flasks, incubator, shaker.

-

Microscope.

-

DNA extraction kit and PCR reagents for microbial identification (16S rRNA for bacteria, ITS for fungi).

Procedure:

-

Enrichment Culture:

-

Inoculate 10 g of soil into 100 mL of MSM containing S-Metolachlor (e.g., 50 mg/L) as the sole carbon source.

-

Incubate at 28-30°C on a rotary shaker (150 rpm).

-

After 7-10 days, transfer an aliquot (10%) of the culture to fresh MSM with a higher concentration of S-Metolachlor (e.g., 100 mg/L). Repeat this step several times, gradually increasing the herbicide concentration.[7]

-

-

Isolation:

-

Serially dilute the final enrichment culture and spread plate onto MSM agar plates containing S-Metolachlor.

-

Incubate until distinct colonies appear.

-

Isolate morphologically different colonies and purify by re-streaking.

-

-

Screening for Degradation Ability:

-

Inoculate each pure isolate into liquid MSM with S-Metolachlor.

-

Incubate and periodically withdraw samples to analyze the disappearance of S-Metolachlor using LC-MS/MS.

-

A non-inoculated control should be included to account for abiotic degradation.

-

-

Identification of Potent Degraders:

-

Select the isolates that show significant degradation of S-Metolachlor.

-

Identify these isolates using morphological and molecular methods (e.g., 16S rRNA or ITS gene sequencing).

-

LC-MS/MS Method for Quantification of S-Metolachlor and this compound

Objective: To provide a general LC-MS/MS method for the simultaneous quantification of S-Metolachlor and this compound in soil or water extracts.[2][10][11]

Instrumentation:

-

Liquid Chromatograph coupled with a Tandem Mass Spectrometer (e.g., Triple Quadrupole).

-

Electrospray Ionization (ESI) source.

Chromatographic Conditions (Example):

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: Start with 95% A, ramp to 5% A over 8 minutes, hold for 2 minutes, and return to initial conditions.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5-10 µL.

Mass Spectrometry Conditions (Example):

-

Ionization Mode: ESI positive for S-Metolachlor, ESI negative for this compound. A polarity switching method can be used.

-

MRM Transitions:

-

S-Metolachlor (Positive Mode): Precursor ion [M+H]+ → Product ion(s) (specific m/z values to be determined by infusion of standard).

-

This compound (Negative Mode): Precursor ion [M-H]- → Product ion(s) (specific m/z values to be determined by infusion of standard).

-

-

Instrument Parameters: Optimize parameters such as capillary voltage, source temperature, desolvation gas flow, and collision energy for each analyte.

Quantification:

-

Prepare matrix-matched calibration standards to compensate for matrix effects.

-

The limit of quantification (LOQ) for both analytes is typically in the range of 0.02 to 2 µg/L in water and low µg/kg in soil.[9][11]

Conclusion

The formation of this compound is a key process in the environmental fate of S-Metolachlor, driven primarily by microbial degradation in soil. The pathway involves a series of enzymatic reactions, including dechlorination and oxidation. The rate of this transformation is highly dependent on environmental conditions. The experimental protocols provided in this guide offer a framework for researchers to investigate the kinetics and mechanisms of this compound formation, contributing to a better understanding of the environmental behavior of S-Metolachlor.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. scielo.br [scielo.br]

- 4. Metabolic Pathways for S-Metolachlor Detoxification Differ Between Tolerant Corn and Multiple-Resistant Waterhemp - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metabolic Pathways for S-Metolachlor Detoxification Differ Between Tolerant Corn and Multiple-Resistant Waterhemp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Isolation, Degradation Performance and Field Application of the Metolachlor-Degrading Fungus Penicillium oxalicum MET-F-1 [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. cdpr.ca.gov [cdpr.ca.gov]

- 11. Evaluation of dilute-and-shoot and solid-phase extraction methods for the determination of S-metolachlor and metolachlor-OA in runoff water samples by liquid chromatography tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Environmental Degradation Pathways of Metolachlor Oxanilic Acid (OA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metolachlor is a widely used chloroacetamide herbicide valued for its pre-emergent control of grassy and broadleaf weeds in various agricultural crops. Its extensive application has led to the frequent detection of its metabolites in soil and water systems. Among these, Metolachlor Oxanilic Acid (Metolachlor OA) is a significant and persistent transformation product. Understanding the environmental fate of this compound is crucial for assessing its long-term ecological impact. This technical guide provides a comprehensive overview of the formation and subsequent, though less understood, degradation pathways of this compound.

Formation of this compound: The Primary Degradation Pathway of Metolachlor

The primary route of Metolachlor degradation in the environment, leading to the formation of this compound, is microbial degradation in soil.[1][2] This process is influenced by various environmental factors, including soil type, organic matter content, temperature, and moisture.

Microbial Degradation of Metolachlor

Microbial communities in the soil play a pivotal role in the transformation of Metolachlor.[1][2] The degradation is often a cometabolic process, where the herbicide is broken down by microbial enzymes, although it may not serve as a primary energy source for the microorganisms.[1][2] The initial step in the formation of both major metabolites, Metolachlor Ethanesulfonic Acid (ESA) and this compound, involves the dechlorination of the parent Metolachlor molecule.[2]

The half-life of Metolachlor in soil, which is the time required for 50% of the initial concentration to dissipate, can vary significantly depending on environmental conditions. This variation underscores the importance of local conditions in determining the persistence of the parent compound and the rate of metabolite formation.

Environmental Persistence and Degradation of this compound

This compound is frequently detected in soil and water, often at higher concentrations and with greater persistence than the parent Metolachlor.[3] This persistence is a key aspect of its environmental profile. While its formation from Metolachlor is well-documented, the subsequent degradation of this compound is less understood.

One study observed that in water-sediment systems, both Metolachlor ESA and OA concentrations peaked around day 56 of incubation and subsequently declined, suggesting that further transformation does occur, albeit slowly.[4][5] However, the specific transformation products and the pathways of this compound degradation are not well-defined in the current scientific literature.

Microbial Degradation of this compound

While microbial action is the primary driver for the formation of this compound, its subsequent microbial degradation appears to be a much slower process. The stability of the oxanilic acid moiety likely contributes to its recalcitrance in the environment. Further research is needed to identify the specific microbial species and enzymatic processes capable of breaking down this compound.

Photodegradation of this compound

Photodegradation, the breakdown of compounds by light, is a potential degradation pathway for many organic molecules. For the parent compound, Metolachlor, photodegradation in water can occur, with half-lives reported to be around 22 days in summer conditions.[6] However, the presence of dissolved organic matter can slow this process.[6] Specific studies focusing on the photodegradation rates and pathways of this compound are limited, and it is an area requiring further investigation.

Hydrolysis of this compound

Hydrolysis is the chemical breakdown of a compound due to reaction with water. Metolachlor itself is relatively stable to hydrolysis, with a half-life of over 200 days across a range of pH values.[7] The chemical structure of this compound suggests it is also likely to be stable to hydrolysis under typical environmental conditions.

Quantitative Data on Metolachlor Degradation

To provide context for the persistence of this compound, the following table summarizes quantitative data on the degradation of its parent compound, Metolachlor, under various environmental conditions.

| Parameter | Matrix | Condition | Value | Reference |

| Half-life (DT50) | Soil | Aerobic | 67 days | [3] |

| Half-life (DT50) | Soil | Anaerobic | 81 days | [3] |

| Half-life (DT50) | Soil | Field experiments | 67-122 days | [3] |

| Half-life (DT50) | Lake Water | Summer conditions | 11 days | [3] |

| Half-life (DT50) | Water | Aqueous photolysis | 70 days | [3] |

| Half-life (DT50) | Soil | Soil photolysis (natural sunlight) | 8 days | [3] |

| Hydrolysis Half-life | Water | pH 1-9 | >200 days | [7] |

Experimental Protocols

Microbial Degradation Study of Metolachlor in Soil

A common experimental setup to study the microbial degradation of Metolachlor in soil involves the following steps:

-

Soil Collection and Preparation: Soil samples are collected from relevant agricultural fields. They are typically sieved to ensure homogeneity. The soil may be used as is or sterilized (e.g., by autoclaving) for abiotic control experiments.

-

Herbicide Application: A solution of Metolachlor of a known concentration is applied to the soil samples.

-

Incubation: The treated soil samples are incubated under controlled conditions of temperature and moisture. Aerobic conditions are typically maintained, but anaerobic conditions can also be simulated.

-

Sampling: Sub-samples of the soil are taken at regular intervals over a period of time (e.g., 0, 7, 14, 28, 56, and 112 days).[4][5]

-

Extraction: The herbicide and its metabolites are extracted from the soil samples using an appropriate solvent, such as acetonitrile.[8]

-

Analysis: The concentrations of Metolachlor and this compound in the extracts are quantified using analytical techniques like High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).[8]

Analytical Method for Metolachlor and its Metabolites in Water

The following protocol outlines a typical method for the analysis of Metolachlor and its degradates in water samples:

-

Solid Phase Extraction (SPE): A 50 mL water sample is passed through a C-18 SPE column to concentrate the analytes.[9]

-

Elution: The analytes are eluted from the SPE column with a methanol/water mixture (e.g., 80/20 v/v).[9]

-

Concentration and Reconstitution: The eluate is concentrated to a small volume (e.g., < 1.0 mL) and then reconstituted in a solvent suitable for the analytical instrument, such as 10/90 acetonitrile/water.[9]

-

LC/ESI-MS/MS Analysis: The final extract is analyzed by Liquid Chromatography/Electrospray Ionization-Mass Spectrometry/Mass Spectrometry (LC/ESI-MS/MS). The parent compound is typically analyzed in positive ion mode, while the acidic metabolites like this compound are analyzed in negative ion mode.[9]

Visualizing the Degradation Pathways

The following diagrams, generated using the DOT language, illustrate the known and inferred degradation pathways.

Conclusion and Future Research Directions

This compound is a primary and persistent metabolite of the herbicide Metolachlor, formed predominantly through microbial degradation in soil. While its formation pathways are relatively well-understood, its subsequent environmental fate is less clear. The available evidence suggests that this compound is more persistent than its parent compound, and its degradation in the environment is a slow process.

There is a significant knowledge gap regarding the specific microbial, photochemical, and hydrolytic degradation pathways of this compound itself. Future research should focus on:

-

Identifying microorganisms and enzymes capable of degrading this compound.

-

Determining the degradation rates (half-lives) of this compound in various environmental matrices.

-

Elucidating the chemical structures of the transformation products of this compound.

-

Investigating the potential for photodegradation and hydrolysis of this compound under environmentally relevant conditions.

A more complete understanding of the entire life cycle of Metolachlor and its metabolites is essential for a thorough risk assessment and for the development of sustainable agricultural practices.

References

- 1. Biodegradation of the acetanilide herbicides alachlor, metolachlor, and propachlor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scielo.br [scielo.br]

- 3. epa.gov [epa.gov]

- 4. Degradation of metolachlor in bare and vegetated soils and in simulated water‐sediment systems | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]

- 5. Degradation of metolachlor in bare and vegetated soils and in simulated water-sediment systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Metolachlor | C15H22ClNO2 | CID 4169 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Analytical method for the determination of metolachlor, acetochlor, alachlor, dimethenamid, and their corresponding ethanesulfonic and oxanillic acid degradates in water using SPE and LC/ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

toxicological effects of Metolachlor OA on aquatic life

An In-depth Technical Guide on the Toxicological Effects of Metolachlor Oxanilic Acid (OA) on Aquatic Life

Introduction

Metolachlor is a widely utilized chloroacetanilide herbicide employed for controlling broadleaf weeds and grasses in various agricultural crops, including corn and soybeans[1][2]. In the environment, particularly in soil and water, metolachlor degrades into several metabolites[2]. Among the most significant and frequently detected are metolachlor oxanilic acid (OA) and metolachlor ethanesulfonic acid (ESA)[2][3]. Metolachlor OA is formed through microbial degradation processes in the soil[2]. Due to its persistence and mobility, this compound is often found in surface and groundwater, raising concerns about its potential impact on non-target aquatic organisms[3][4]. This document provides a comprehensive technical overview of the , summarizing quantitative data, detailing experimental protocols, and visualizing key processes and pathways.

Quantitative Toxicity Data

The toxicity of this compound and its parent compound, Metolachlor, has been assessed across various aquatic species. The following tables summarize the key quantitative data from ecotoxicological studies.

Table 1: Toxicological Effects of this compound on Aquatic Invertebrates

| Species | Endpoint | Concentration (µg/L) | Exposure Duration | Observed Effects | Reference |

| Marbled Crayfish (Procambarus virginalis) | Chronic | 4.2 | 45 days | Significantly lower growth; decreased activity of superoxide dismutase, catalase, and glutathione S-transferase. | [5][6] |

| Marbled Crayfish (Procambarus virginalis) | Chronic | 42 | 45 days | In addition to the above, delayed ontogenetic development, lower reduced glutathione levels, and lipid peroxidation; histopathological alterations in hepatopancreas and gills. | [5][6] |

| Marbled Crayfish (Procambarus virginalis) | Chronic | 420 | 45 days | Effects consistent with the 42 µg/L exposure, including significant growth reduction, developmental delays, and histopathological damage. | [5][6] |

| Marbled Crayfish (Procambarus virginalis) | Long-term | 4.2 and 42 | 28 days | Significant differences in biochemical haemolymph profile (lactate, ALT, AST), lipid peroxidation, and antioxidant parameters (catalase, GST, reduced glutathione). Effects persisted after a 28-day recovery period. | [7] |

Table 2: Toxicological Effects of Parent Compound Metolachlor on Various Aquatic Organisms

| Organism Class | Species | Endpoint | Concentration (µg/L) | Exposure Duration | Reference |

| Fish | Rainbow Trout (Oncorhynchus mykiss) | 96-h LC50 | 3,000 | 96 hours | [8] |

| Bluegill Sunfish (Lepomis macrochirus) | 96-h LC50 | 15,000 | 96 hours | [8] | |

| Fathead Minnow (Pimephales promelas) | Chronic MATC | 780 - 1,600 | 35 days | [9] | |

| Invertebrates | Water Flea (Daphnia magna) | 48-h LC50 | 25,100 | 48 hours | [8][9] |

| Chironomus tentans | 72-h EC58 (Immobilisation) | 1,000 | 72 hours | [10][11] | |

| Chironomus tentans | 72-h NOEC (Immobilisation) | 100 | 72 hours | [10] | |

| Algae | Pseudokirchneriella subcapitata | 120-h EbC50 | 8 | 120 hours | [12] |

| Microalga | 24-h EC50 (Cell density) | 5.5 - 341 | 24 hours | [10] | |

| Microalga | 4-7 day NOEC | 1 | 4-7 days | [10] | |

| Macrophytes | Lemna sp. | 96-h EC50 (Frond number) | 343 | 96 hours | [10] |

| Lemna sp. | 96-h NOEC (Frond number) | 187 | 96 hours | [10] |

Toxicological Mechanisms and Effects of this compound

Studies on marbled crayfish have shown that chronic exposure to environmentally relevant concentrations of this compound can induce a range of sublethal toxicological effects. The primary mechanism appears to be the induction of oxidative stress, leading to a cascade of adverse cellular and physiological outcomes.

At concentrations as low as 4.2 µg/L, this compound caused a significant decrease in the activity of key antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione S-transferase (GST)[5][6]. This enzymatic suppression impairs the organism's ability to neutralize reactive oxygen species (ROS), leading to cellular damage.

At higher concentrations (42 and 420 µg/L), these effects are exacerbated, resulting in delayed ontogenetic development and significant histopathological alterations in the hepatopancreas and gills[5][6]. Changes in the gills included hemocytic infiltration and enlargement of the intralamellar space, while the hepatopancreas showed structural changes in various cell types[5][6]. These findings indicate that this compound disrupts critical physiological functions, including growth, development, and detoxification, primarily through the disruption of the antioxidant defense system.

Experimental Protocols

The following section details the methodology employed in key studies assessing the chronic toxicity of this compound. The protocol described is based on the study of early life stages of marbled crayfish (Procambarus virginalis) by Velíšek et al. (2018)[5][6].

1. Test Organism and Acclimation:

-

Species: Early life stages of marbled crayfish (Procambarus virginalis).

-

Acclimation: Animals are acclimated to laboratory conditions prior to the experiment to reduce stress and ensure baseline health.

2. Experimental Design:

-

Test Type: Chronic, semi-static exposure.

-

Duration: 45 days.

-

Test Concentrations:

-

Control (no this compound).

-

E1: 4.2 µg/L (Environmentally relevant concentration).

-

E2: 42 µg/L.

-

E3: 420 µg/L.

-

-

Test Solutions: Prepared using analytical grade this compound. Solutions are renewed periodically to maintain target concentrations. All solutions are stored at 4°C and protected from light[5].

3. Exposure Conditions:

-

Test Vessels: Crayfish are housed in appropriate test chambers with controlled water quality parameters (temperature, pH, dissolved oxygen).

-

Feeding: Organisms are fed a standard diet throughout the exposure period.

4. Endpoint Assessment: A range of endpoints are measured to assess the toxicological impact:

-

Mortality: Recorded daily.

-

Growth: Measured as changes in weight and length at the beginning and end of the exposure period.

-

Ontogenetic Development: Monitored throughout the study to identify any delays or abnormalities in developmental stages.

-

Behavior: Assessed to detect changes in activity, movement speed, and total distance moved[6].

-

Biochemical Analysis (Oxidative Stress Biomarkers):

-

At the end of the exposure, tissue samples (e.g., hepatopancreas, gills) are collected.

-

Activities of antioxidant enzymes (Superoxide Dismutase, Catalase, Glutathione S-transferase) are measured using spectrophotometric methods.

-

Levels of reduced glutathione (GSH) and lipid peroxidation (often measured as TBARS) are quantified.

-

-

Histopathology:

5. Data Analysis:

-

Statistical analyses (e.g., ANOVA followed by post-hoc tests) are used to determine significant differences between the control and exposure groups for each endpoint.

References

- 1. health.state.mn.us [health.state.mn.us]

- 2. epa.gov [epa.gov]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. Metolachlor oxanilic acid (Ref: CGA 51202) [sitem.herts.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. Chronic toxicity of this compound on growth, ontogenetic development, antioxidant biomarkers and histopathology of early life stages of marbled crayfish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of S-metolachlor and its degradation product this compound on marbled crayfish (Procambarus virginalis) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. EXTOXNET PIP - METOLACHLOR [extoxnet.orst.edu]

- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 10. waterquality.gov.au [waterquality.gov.au]

- 11. researchgate.net [researchgate.net]

- 12. ec.europa.eu [ec.europa.eu]

Metolachlor OA: An In-depth Technical Guide to its Mechanism of Action in Non-Target Organisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metolachlor is a widely used chloroacetamide herbicide, and its degradation product, Metolachlor Oxanilic Acid (Metolachlor OA), is frequently detected in the environment. While the herbicidal activity of the parent compound is well-understood, the mechanism of action of this compound in non-target organisms is a growing area of concern and research. This technical guide provides a comprehensive overview of the current understanding of how this compound impacts various non-target organisms, with a focus on the underlying molecular and cellular mechanisms. This document summarizes key quantitative toxicological data, details relevant experimental protocols, and visualizes the known signaling pathways and experimental workflows.

Core Mechanisms of Toxicity in Non-Target Organisms

The primary mechanisms through which this compound exerts its toxic effects on non-target organisms appear to be the induction of oxidative stress and the disruption of the cell cycle . These effects have been observed across a range of organisms, from aquatic invertebrates to mammalian cell lines.

Oxidative Stress

Metolachlor and its metabolites have been shown to induce the generation of reactive oxygen species (ROS) in non-target aquatic organisms, leading to a state of oxidative stress. This imbalance between the production of ROS and the organism's ability to detoxify these reactive intermediates can lead to cellular damage, including lipid peroxidation, protein oxidation, and DNA damage.

In the freshwater green alga Pseudokirchneriella subcapitata, exposure to environmentally relevant concentrations of metolachlor (45-235 μg/L) resulted in a significant increase in ROS levels. This was accompanied by a decrease in antioxidant molecules such as reduced glutathione and carotenoids, as well as a reduction in the activity of scavenging enzymes like superoxide dismutase and catalase, indicating a compromised antioxidant defense system[1]. Similarly, studies on the marbled crayfish (Procambarus virginalis) have demonstrated that exposure to this compound leads to alterations in antioxidant biomarkers. Chronic exposure to this compound at concentrations of 4.2, 42, and 420 μg/L resulted in significantly lower activities of superoxide dismutase, catalase, and glutathione S-transferase[2]. At higher concentrations (42 and 420 μg/L), a decrease in reduced glutathione levels and an increase in lipid peroxidation were also observed[2].

Cell Cycle Arrest

In vertebrate cell lines, a primary mechanism of metolachlor's toxicity is the disruption of the normal cell cycle progression. Studies on human liver carcinoma (HepG2) cells have shown that exposure to environmentally relevant levels of metolachlor (50-100 ppb) leads to a decrease in cell number, not through apoptosis or necrosis, but by inducing cell cycle arrest[3]. A key finding is the decreased levels of the retinoblastoma protein (Rb), including its hyperphosphorylated forms, in metolachlor-exposed cells[3]. The hypophosphorylation of Rb is a critical step in the G1/S checkpoint, and its alteration can prevent cells from entering the DNA synthesis (S) phase. Interestingly, the levels of p53, a key protein in the DNA damage response, were not significantly altered at these concentrations, suggesting a p53-independent mechanism of cell cycle arrest[3].

Quantitative Toxicological Data

The following tables summarize the available quantitative data on the toxicity of Metolachlor and its metabolite, this compound, to various non-target organisms. It is important to note that more data is available for the parent compound than for this compound.

Table 1: Acute Toxicity of Metolachlor to Aquatic Organisms

| Species | Endpoint | Concentration (mg/L) | Exposure Duration | Reference |

| Rainbow Trout (Oncorhynchus mykiss) | 96-hour LC50 | ~3 | 96 hours | [4] |

| Carp (Cyprinus carpio) | 96-hour LC50 | 5 | 96 hours | [4] |

| Bluegill Sunfish (Lepomis macrochirus) | 96-hour LC50 | 15.0 | 96 hours | [4] |

| Daphnia magna (water flea) | 48-hour LC50 | 25 | 48 hours | [4] |

Table 2: Chronic Toxicity of this compound to Marbled Crayfish (Procambarus virginalis)

| Parameter | Concentration (µg/L) | Effect | Exposure Duration | Reference |

| Growth | 4.2, 42, 420 | Significantly lower | 45 days | [2] |

| Superoxide Dismutase Activity | 4.2, 42, 420 | Significantly lower | 45 days | [2] |

| Catalase Activity | 4.2, 42, 420 | Significantly lower | 45 days | [2] |

| Glutathione S-transferase Activity | 4.2, 42, 420 | Significantly lower | 45 days | [2] |

| Ontogenetic Development | 42, 420 | Significantly delayed | 45 days | [2] |

| Reduced Glutathione Level | 42, 420 | Lower | 45 days | [2] |

| Lipid Peroxidation | 42, 420 | Lower | 45 days | [2] |

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and logical relationships involved in the mechanism of action of this compound in non-target organisms.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for assessing the impact of this compound on non-target organisms.

Fish Acute Toxicity Test (Based on OECD 203)

-

Objective: To determine the median lethal concentration (LC50) of this compound in fish.

-

Test Organism: Rainbow Trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio).

-

Methodology:

-

Acclimation: Fish are acclimated to laboratory conditions for at least 12 days.

-

Test Solutions: A series of at least five concentrations of this compound are prepared in dechlorinated tap water, along with a control group (dechlorinated water only).

-

Exposure: Fish are exposed to the test solutions for 96 hours in a semi-static or flow-through system.

-

Observations: Mortalities and any abnormal behavioral or morphological changes are recorded at 24, 48, 72, and 96 hours.

-

Data Analysis: The 96-hour LC50 value and its 95% confidence limits are calculated using probit analysis or another appropriate statistical method.

-

Daphnia magna Acute Immobilization Test (Based on OECD 202)

-

Objective: To determine the concentration of this compound that causes immobilization in 50% of the Daphnia magna population (EC50).

-

Test Organism: Daphnia magna neonates (<24 hours old).

-

Methodology:

-

Test Solutions: A range of this compound concentrations are prepared in a suitable medium.

-

Exposure: Neonates are exposed to the test solutions for 48 hours under static conditions.

-

Observations: The number of immobilized daphnids (those unable to swim after gentle agitation) is recorded at 24 and 48 hours.

-

Data Analysis: The 48-hour EC50 is calculated.

-

Algal Growth Inhibition Test (Based on OECD 201)

-

Objective: To determine the effect of this compound on the growth of a freshwater green alga.

-

Test Organism: Pseudokirchneriella subcapitata or other suitable algal species.

-

Methodology:

-

Culture Preparation: An exponentially growing algal culture is prepared.

-

Test Solutions: A series of this compound concentrations are prepared in a nutrient-rich medium.

-

Exposure: The algal culture is inoculated into the test solutions and incubated for 72 hours under continuous light and controlled temperature.

-

Growth Measurement: Algal growth (cell density or biomass) is measured at 24, 48, and 72 hours.

-

Data Analysis: The 72-hour EC50 (concentration causing 50% growth inhibition) is determined.

-

Assessment of Oxidative Stress Biomarkers

-

Objective: To quantify the induction of oxidative stress in non-target organisms exposed to this compound.

-

Sample Preparation: Tissues (e.g., gills, hepatopancreas of crayfish) are homogenized in an appropriate buffer.

-

Assays:

-

Lipid Peroxidation: Measured by the thiobarbituric acid reactive substances (TBARS) assay, which quantifies malondialdehyde (MDA), a product of lipid peroxidation.

-

Antioxidant Enzyme Activities:

-

Superoxide Dismutase (SOD): Assayed by its ability to inhibit the photoreduction of nitroblue tetrazolium (NBT).

-

Catalase (CAT): Measured by monitoring the decomposition of hydrogen peroxide (H2O2).

-

Glutathione S-transferase (GST): Assayed using 1-chloro-2,4-dinitrobenzene (CDNB) as a substrate.

-

-

Reduced Glutathione (GSH): Quantified using Ellman's reagent (DTNB).

-

Cell Cycle Analysis

-

Objective: To determine the effect of this compound on the cell cycle distribution of a cell line.

-

Cell Line: Human liver carcinoma (HepG2) cells.

-

Methodology:

-

Cell Culture and Exposure: HepG2 cells are cultured and exposed to various concentrations of this compound for a defined period (e.g., 24, 48, 72 hours).

-

Cell Staining: Cells are harvested, fixed, and stained with a fluorescent DNA-binding dye (e.g., propidium iodide).

-

Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.

-

Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is quantified.

-

Conclusion

The available evidence strongly suggests that this compound poses a risk to non-target organisms through the induction of oxidative stress and disruption of the cell cycle. While significant progress has been made in understanding these mechanisms, further research is needed to fully elucidate the specific molecular targets and signaling pathways involved. In particular, more quantitative toxicity data for this compound across a broader range of species is crucial for accurate environmental risk assessment. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for future investigations into the ecotoxicological effects of this prevalent herbicide metabolite.

References

- 1. Exposure of the alga Pseudokirchneriella subcapitata to environmentally relevant concentrations of the herbicide metolachlor: Impact on the redox homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chronic toxicity of this compound on growth, ontogenetic development, antioxidant biomarkers and histopathology of early life stages of marbled crayfish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanism of metolachlor action due to alterations in cell cycle progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Metolachlor OA: An In-Depth Review of its Environmental Fate

For Researchers, Scientists, and Drug Development Professionals

Metolachlor oxanilic acid (Metolachlor OA) is a major degradation product of the widely used chloroacetamide herbicide, S-metolachlor. As the parent compound undergoes transformation in the environment, understanding the persistence, mobility, and ultimate fate of its metabolites is critical for a comprehensive environmental risk assessment. This technical guide provides a detailed review of the environmental fate of this compound, summarizing key quantitative data, outlining experimental protocols for its analysis, and visualizing its formation and analytical workflow.

Degradation and Persistence

This compound is formed in the environment through the microbial degradation of metolachlor. This process involves the dechlorination of the parent molecule and subsequent addition of a functional group.[1][2] While metabolites are often less toxic than the parent compound, their persistence and potential for transport into water bodies are of significant environmental concern.[3]

The persistence of a compound in the environment is often expressed as its half-life (DT₅₀), the time it takes for 50% of the initial concentration to dissipate. The half-life of this compound can vary significantly depending on environmental conditions such as soil type, temperature, and moisture content.

Table 1: Half-life (DT₅₀) of Metolachlor and this compound in Soil and Water

| Compound | Matrix | Conditions | Half-life (days) | Reference(s) |

| Metolachlor | Soil | Field | 15 - 132 | [4] |

| Metolachlor | Soil | Aerobic, Sandy Loam | 67 | [5] |

| Metolachlor | Soil | Anaerobic, Sandy Loam | 81 | [5] |

| Metolachlor | Soil | First-order kinetics | 21.66 | [6] |

| Metolachlor | Soil | Various | 37.9 - 49.5 | [7] |

| Metolachlor | Water | Aerobic | 47 | [5] |

| Metolachlor | Water | Anaerobic | 78 | [5] |

| Metolachlor | Water | Lake, Summer | 11 | [5] |

| Metolachlor | Water | Hydrolysis (pH 5-9) | >200 | [8] |

| This compound | Soil | Lab studies (normalized) | 12.2 - >1000 | [9] |

| This compound | Soil | Agricultural soils | Can persist for >4 years | [5] |

Sorption and Mobility

The mobility of this compound in the environment is largely governed by its sorption to soil and sediment particles. Sorption is quantified by the soil-water partition coefficient (Kd) and the organic carbon-normalized sorption coefficient (Koc). A lower Koc value generally indicates higher mobility and a greater potential to leach into groundwater.[10] The adsorption of metolachlor and its metabolites often follows the Freundlich isotherm model.

Table 2: Sorption Coefficients (Kd and Koc) for Metolachlor and this compound

| Compound | Soil Type/Matrix | Kd (L/kg) | Koc (L/kg) | Freundlich n | Reference(s) |

| Metolachlor | Various Soils | 0.36 - 1.18 (as Kƒ) | 200 (average) | <1 | [1][8] |

| Metolachlor | Various Soils | 0.54 - 0.61 | - | - | [11] |

| Metolachlor | Aerobic Soils | 1.23 - 5.85 | - | 0.69 - 0.91 | [12] |

| Metolachlor | Anaerobic Soils | 1.04 - 4.54 | - | 0.69 - 0.91 | [12] |

| This compound | - | - | 57 | - | [13] |

| This compound | Vegetated Filter Strip Soil | Lower than Metolachlor | - | - | [6] |

| This compound | Cultivated Soil | Lower than Metolachlor | - | - | [6] |

Formation Pathway of this compound

Metolachlor is transformed into this compound primarily through microbial action in the soil. The key transformation involves the replacement of the chlorine atom, followed by oxidation.

References

- 1. researchgate.net [researchgate.net]

- 2. Metolachlor (Ref: CGA 24705) [sitem.herts.ac.uk]

- 3. Metolachlor and alachlor breakdown product formation patterns in aquatic field mesocosms [pubs.usgs.gov]

- 4. Biodegradation of the acetanilide herbicides alachlor, metolachlor, and propachlor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Adsorption and desorption of metolachlor and metolachlor metabolites in vegetated filter strip and cultivated soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Metolachlor oxanilic acid (Ref: CGA 51202) [sitem.herts.ac.uk]

- 10. researchgate.net [researchgate.net]

- 11. Impact of Soil Aeration on the Environmental Fate of Pre-Emergent Herbicide Metolachlor [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Sorption of acetochlor, S-metolachlor, and atrazine in surface and subsurface soil horizons of Argentina - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Characterization of Metolachlor OA

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metolachlor OA, or metolachlor oxanilic acid, is a significant metabolite of the widely used herbicide metolachlor.[1][2] Its presence in environmental samples is a key indicator of the degradation of the parent compound. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, offering detailed experimental protocols and data presentation to support research and development activities in environmental science and drug development.

Synthesis of this compound

While this compound is primarily formed through the metabolism of metolachlor in the environment, a laboratory synthesis is essential for producing analytical standards and conducting further toxicological studies. A plausible two-step synthetic pathway is proposed, starting from the readily available precursor, N-(2-ethyl-6-methylphenyl)-N-(2-methoxy-1-methylethyl)amine.

Step 1: Synthesis of N-(2-ethyl-6-methylphenyl)-N-(2-methoxy-1-methylethyl)amine

The synthesis of the intermediate amine can be achieved via reductive amination of 2-ethyl-6-methylaniline with methoxyacetone.[3]

Experimental Protocol:

-

Reaction Setup: To a solution of 2-ethyl-6-methylaniline (1 equivalent) in a suitable solvent such as methanol or toluene, add methoxyacetone (1.1 equivalents).

-

Imination: The mixture is stirred at room temperature to form the corresponding imine. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Reduction: Once imine formation is complete, a hydrogenation catalyst (e.g., 5% Palladium on carbon) is added to the reaction mixture.

-

Hydrogenation: The reaction vessel is purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (typically 1-5 bar) at a temperature ranging from 25 to 50°C.

-

Work-up: Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield the crude N-(2-ethyl-6-methylphenyl)-N-(2-methoxy-1-methylethyl)amine, which can be purified by distillation or chromatography if necessary.

Step 2: Synthesis of this compound

The final step involves the reaction of the synthesized amine with an oxalylating agent, such as diethyl oxalate, followed by hydrolysis.

Experimental Protocol:

-

Acylation: The N-(2-ethyl-6-methylphenyl)-N-(2-methoxy-1-methylethyl)amine (1 equivalent) is dissolved in an aprotic solvent like dichloromethane or tetrahydrofuran. Diethyl oxalate (1.2 equivalents) and a non-nucleophilic base such as triethylamine (1.5 equivalents) are added. The reaction is stirred at room temperature until completion, monitored by TLC.

-

Work-up and Ester Isolation: The reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and the solvent evaporated to yield the crude oxalamic ester.

-

Hydrolysis: The crude ester is dissolved in a mixture of ethanol and water containing a base (e.g., sodium hydroxide, 2 equivalents). The mixture is heated to reflux until the hydrolysis is complete (monitored by TLC).

-

Purification: After cooling, the reaction mixture is acidified with a dilute acid (e.g., 1M HCl) to precipitate the this compound. The solid product is collected by filtration, washed with cold water, and can be further purified by recrystallization.

Characterization of this compound

A thorough characterization of the synthesized this compound is crucial to confirm its identity and purity. The following analytical techniques are typically employed.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₁NO₄ | [2] |

| Molecular Weight | 279.33 g/mol | [2] |

| CAS Number | 152019-73-3 | [1][2] |

| Appearance | White to off-white solid | |

| IUPAC Name | 2-[N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)carbamoyl]formic acid | [2] |

Spectroscopic and Chromatographic Data

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10-12 | br s | 1H | -COOH |

| ~6.9-7.3 | m | 3H | Aromatic protons |

| ~4.0-4.5 | m | 1H | -CH(CH₃)- |

| ~3.5-3.8 | m | 2H | -CH₂-O- |

| ~3.3 | s | 3H | -OCH₃ |

| ~2.5-2.8 | q | 2H | -CH₂-CH₃ |

| ~2.2 | s | 3H | Ar-CH₃ |

| ~1.1-1.3 | t | 3H | -CH₂-CH₃ |

| ~1.0-1.2 | d | 3H | -CH(CH₃)- |

-

¹³C NMR: The carbon-13 NMR spectrum reveals the number and types of carbon atoms present.

| Chemical Shift (δ, ppm) | Assignment |

| ~160-165 | C=O (amide) |

| ~160-165 | C=O (acid) |

| ~125-145 | Aromatic carbons |

| ~70-80 | -CH₂-O- |

| ~55-60 | -OCH₃ |

| ~50-55 | -CH(CH₃)- |

| ~20-25 | -CH₂-CH₃ |

| ~15-20 | Ar-CH₃ |

| ~10-15 | -CH₂-CH₃, -CH(CH₃)- |

2. Infrared (IR) Spectroscopy

The IR spectrum helps identify the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (carboxylic acid) |

| 2970-2850 | Medium-Strong | C-H stretch (aliphatic) |

| ~1730 | Strong | C=O stretch (carboxylic acid) |

| ~1650 | Strong | C=O stretch (amide) |

| 1600, 1470 | Medium | C=C stretch (aromatic) |

| ~1100 | Strong | C-O stretch (ether) |

3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. When analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) in negative ion mode, this compound typically shows a deprotonated molecule [M-H]⁻ at an m/z of approximately 278.

LC-MS/MS Experimental Protocol:

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 10 µL.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Electrospray Ionization (ESI), negative mode.

-

Scan Mode: Multiple Reaction Monitoring (MRM) is often used for quantification, monitoring the transition from the precursor ion (m/z 278) to specific product ions.

-

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of this compound. The proposed synthetic route offers a practical approach for obtaining this important metabolite for research purposes. The comprehensive characterization data and protocols serve as a valuable resource for scientists and professionals in ensuring the accurate identification and quantification of this compound in various matrices.

References

occurrence of Metolachlor OA in groundwater sources

An In-depth Technical Guide on the Occurrence of Metolachlor Oxanilic Acid (OA) in Groundwater Sources

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metolachlor is a widely used pre-emergent chloroacetanilide herbicide for controlling annual grasses and some broadleaf weeds in various agricultural crops, including corn, soybeans, and sorghum.[1][2][3] Due to its extensive use, metolachlor and its degradation products are of significant environmental interest. This technical guide focuses on metolachlor oxanilic acid (Metolachlor OA or MOXA), a major and frequently detected degradate of metolachlor in groundwater.[4][5][6][7] Understanding the occurrence, analytical methodologies, and environmental fate of this compound is crucial for assessing water quality and potential human exposure.

Metolachlor itself is moderately persistent in soil, with its degradation occurring primarily through microbial metabolism.[5][6] This process leads to the formation of several metabolites, with metolachlor ethanesulfonic acid (MESA) and this compound being the most prominent.[6][8] These degradates are generally more water-soluble and mobile than the parent compound, which contributes to their potential to leach into groundwater.[6][8]

Occurrence of this compound in Groundwater

Numerous studies have documented the widespread presence of this compound in groundwater, often at concentrations exceeding that of the parent metolachlor.[7][9][10] The following table summarizes quantitative data from various monitoring programs and research studies, providing an overview of this compound concentrations in groundwater sources.

Table 1: Quantitative Data on this compound Concentrations in Groundwater

| Location/Study | Year(s) of Sampling | Number of Wells/Samples | Detection Frequency (%) | Concentration Range (µg/L) | Maximum Concentration (µg/L) | Median Concentration of Detections (µg/L) | Reference(s) |

| Iowa, USA (Statewide Sampling) | Not Specified | Not Specified | Detected nearly 3x as frequently as metolachlor | Not Specified | Not Specified | Not Specified | [9] |

| California, USA | 2001-2015 | 62 (wells with detections) | Not Specified | 0.05 - 20.2 | 20.2 | Not Specified | [4][5][11] |

| Minnesota, USA (Monitoring Wells) | 2016 | Not Specified | 39 | Not Specified | 6.73 | Not Specified | [12] |

| Minnesota, USA (Community Public Water Supply Wells) | 2015 | 108 | 33.3 (36 of 108) | Not Specified | 0.996 | Not Specified | [12] |

| Suffolk County, New York, USA | 1998 | 50 | Not Specified | 1.14 - 13.5 | 13.5 | Not Specified | [6] |

| California, USA (Ground Water Protection List Monitoring) | Not Specified | 67 | 18 | 0.05 - 0.53 | 0.53 | Not Specified | [10] |

Environmental Fate and Transport of this compound

The journey of this compound into groundwater begins with the application of its parent compound, metolachlor, to agricultural fields. The following diagram illustrates the key pathways from application to groundwater contamination.

Metolachlor applied to the soil undergoes microbial degradation, leading to the formation of this compound and MESA.[6] These degradates are more mobile and less likely to adsorb to soil particles compared to metolachlor, facilitating their transport through the soil profile with infiltrating water, eventually reaching groundwater aquifers.[6][8]

Experimental Protocols for Analysis of this compound in Groundwater

The standard analytical approach for the determination of this compound in groundwater involves solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[13][14][15][16][17][18]

Sample Collection and Preservation

-

Collection: Collect water samples in amber glass bottles to prevent photodegradation.

-

Preservation: Store samples at approximately 4°C and analyze as soon as possible.

Solid-Phase Extraction (SPE)

This step is for the extraction and pre-concentration of this compound from the water sample.

-

Cartridge Conditioning: Condition a C18 or Oasis HLB SPE cartridge with methanol followed by deionized water.[13][17]

-

Sample Loading: Pass a known volume of the water sample (e.g., 50 mL) through the conditioned SPE cartridge.[13][17]

-

Washing: Wash the cartridge with deionized water to remove any interfering substances.[17]

-

Elution: Elute the retained analytes from the cartridge using a suitable solvent, typically methanol.[13][17]

-

Concentration and Reconstitution: Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in a specific volume of a mobile phase-compatible solution (e.g., 10/90 acetonitrile/water).[13][16]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

-

Chromatographic Separation: Inject the reconstituted sample into an LC system equipped with a suitable column (e.g., C18) to separate this compound from other compounds. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile) with additives like formic acid or ammonium formate is commonly used.

-

Mass Spectrometric Detection: The eluent from the LC column is introduced into a tandem mass spectrometer. This compound is typically analyzed in negative ion mode using electrospray ionization (ESI).[13][16] Specific precursor-to-product ion transitions are monitored for quantification and confirmation.

The following diagram outlines the general experimental workflow for the analysis of this compound in groundwater.

Conclusion

This compound is a significant and widespread contaminant in groundwater resulting from the agricultural use of metolachlor. Its higher mobility and persistence compared to the parent compound make it a key indicator of pesticide impact on water resources. The analytical methods involving SPE and LC-MS/MS provide sensitive and reliable quantification of this compound, enabling accurate monitoring and risk assessment. Continued research and monitoring are essential for understanding the long-term trends of this compound in groundwater and for developing strategies to mitigate its occurrence.

References

- 1. Environmental fate of S-Metolachlor - A Review - Advances in Weed Science [awsjournal.org]

- 2. USGS WRIR 98-4245: Distribution of Major Herbicides in Ground Water of the U.S. [water.usgs.gov]

- 3. cdn.who.int [cdn.who.int]

- 4. Public Health Concentrations for Metolachlor and Metolachlor Degradates Ethanesulfonic Acid and Oxanilic Acid in Groundwater - OEHHA [oehha.ca.gov]

- 5. oehha.ca.gov [oehha.ca.gov]

- 6. epa.gov [epa.gov]

- 7. water.usgs.gov [water.usgs.gov]

- 8. researchgate.net [researchgate.net]

- 9. water.usgs.gov [water.usgs.gov]

- 10. cdpr.ca.gov [cdpr.ca.gov]

- 11. cdpr.ca.gov [cdpr.ca.gov]

- 12. health.state.mn.us [health.state.mn.us]

- 13. pubs.acs.org [pubs.acs.org]

- 14. cdmf.org.br [cdmf.org.br]

- 15. Evaluation of dilute-and-shoot and solid-phase extraction methods for the determination of S-metolachlor and metolachlor-OA in runoff water samples by liquid chromatography tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 16. Analytical method for the determination of metolachlor, acetochlor, alachlor, dimethenamid, and their corresponding ethanesulfonic and oxanillic acid degradates in water using SPE and LC/ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. cdpr.ca.gov [cdpr.ca.gov]

- 18. Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of acetamide herbicides and their degradation products in water using online solid-phase extraction and liquid chromatography/mass spectrometry [pubs.usgs.gov]

The Bioavailability of Metolachlor OA in Soil Ecosystems: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Metolachlor, a widely used pre-emergent herbicide, undergoes transformation in the soil, leading to the formation of metabolites such as Metolachlor oxanilic acid (OA). The bioavailability of Metolachlor OA in soil ecosystems is a critical factor influencing its potential for leaching into groundwater, uptake by non-target organisms, and overall environmental fate. This technical guide provides a comprehensive overview of the key factors governing the bioavailability of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows.

Factors Influencing Bioavailability

The bioavailability of Metolachlor and its metabolites in soil is a complex interplay of various physicochemical and biological factors. Sorption to soil particles is a primary determinant, controlling the concentration of the compound in the soil solution and thus its availability for transport, degradation, and uptake.[1]

Soil Properties

Key soil properties that significantly influence the sorption and, consequently, the bioavailability of Metolachlor and its metabolites include:

-

Organic Matter (OM): Soil organic matter is a dominant factor, with a positive correlation to the sorption of Metolachlor.[2] Higher organic matter content generally leads to increased sorption and reduced bioavailability.[1] However, increased organic matter can also enhance microbial biomass and activity, potentially leading to shorter half-lives.[1]

-

Clay Content: The clay content of soil also positively correlates with S-metolachlor sorption.[1] Soils with higher clay content tend to exhibit greater sorption and may show hysteresis, where the herbicide is more strongly retained and less easily desorbed.[1]

-

Soil pH: While not as dominant as organic matter, soil pH can influence the chemical form of the herbicide and its interaction with soil colloids.

-

Soil Aeration: Anaerobic or saturated soil conditions can significantly impact the fate of Metolachlor. Anaerobic conditions have been shown to reduce the adsorption of Metolachlor, thereby increasing its bioavailability and promoting its degradation and mineralization.[3][4] Saturated soils can lead to a greater amount of dissolved Metolachlor, resulting in faster degradation.[1]

Environmental Conditions

-

Temperature: Temperature affects the rate of microbial degradation. Higher temperatures generally lead to a shorter half-life for Metolachlor.[1][5] For instance, the half-life of S-metolachlor was found to decrease from 64.8 days at 10°C to 23.7 days at 35°C.[5]

-

Moisture: Soil moisture content plays a crucial role. Increased moisture can enhance volatilization and degradation.[1] In saturated soils, the half-life of metolachlor was observed to decrease from 81 days in unsaturated conditions to 50 days.[1]

Quantitative Data on Metolachlor Fate in Soil

The following tables summarize key quantitative data related to the sorption and degradation of Metolachlor in soil, which directly impact the bioavailability of its metabolites like this compound.

Table 1: Sorption Coefficients of Metolachlor in Different Soils

| Soil Type | Organic Matter (%) | Clay Content (%) | Adsorption Coefficient (Kf) (μg1-nmLng-1) | Reference |

| Various | 2.27 - 4.4 | 12.8 - 26.8 | 0.36 - 1.18 | [2] |

| Not Specified | 1.2 | Not Specified | 1.08 L kg-1 (Kd) | [6] |

| Not Specified | 9.32 | Not Specified | 9.32 L kg-1 (Kd) | [6] |

Table 2: Half-life (DT50) of Metolachlor in Soil under Various Conditions

| Soil Condition | Half-life (DT50) (days) | Reference |

| General Range | 2.5 - 289 | [1] |

| First-order kinetics | 37.9 - 49.5 | [2] |

| Saturated Soil | 50 | [1] |

| Unsaturated Soil | 81 | [1] |

| Aerobic Environment | 117 - 154 | [3] |

| Anaerobic Environment | 65 - 79 | [3] |

| Temperature: 10°C | 64.8 | [5] |

| Temperature: 35°C | 23.7 | [5] |

| Bioelectrochemical Remediation | 3 (from 21) | [7] |

Table 3: Influence of Biochar Amendment on Metolachlor Sorption

| Amendment | Fold Increase in Apparent Sorption Coefficient (Kd-app) | Reference |

| Unamended Soil | 1.2 | [8][9] |

| Wood Biochar (fresh) | 2.0 | [8][9] |

| Wood Biochar (5-year aged) | 1.4 | [8][9] |

| Macadamia Nut Shell Biochar (fresh) | 2.4 | [8][9] |

| Macadamia Nut Shell Biochar (1-year aged) | 2.5 | [8][9] |

Experimental Protocols

Determination of Sorption Coefficients (Batch Equilibrating Method)

This method is widely used to determine the sorption characteristics of compounds like Metolachlor in soil.

-

Soil Preparation: Air-dry and sieve soil samples to a uniform size (e.g., <2 mm).

-

Solution Preparation: Prepare a stock solution of Metolachlor in a background electrolyte solution (e.g., 0.01 M CaCl2) to maintain a constant ionic strength. Create a series of working solutions with varying concentrations.

-

Equilibration: Add a known mass of soil to each working solution in a centrifuge tube. Shake the tubes for a predetermined time (e.g., 24 hours) at a constant temperature to reach equilibrium.

-

Separation: Centrifuge the tubes to separate the soil from the solution.

-

Analysis: Analyze the concentration of Metolachlor remaining in the supernatant using an appropriate analytical technique such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS/MS).[10][11]

-

Calculation: The amount of Metolachlor sorbed to the soil is calculated by the difference between the initial and equilibrium concentrations in the solution. The sorption data is then fitted to isotherms like the Freundlich or Langmuir models to determine the sorption coefficients (Kf or Kd).

Determination of Degradation Kinetics

This protocol outlines the steps to assess the degradation rate and half-life of Metolachlor in soil.

-

Soil Treatment: Treat a known mass of soil with a specific concentration of Metolachlor. Ensure uniform distribution.

-

Incubation: Incubate the treated soil samples under controlled conditions of temperature and moisture.

-

Sampling: At regular time intervals, collect subsamples of the soil.

-

Extraction: Extract Metolachlor and its metabolites from the soil samples using a suitable solvent mixture (e.g., 70% methanol/water with 1% ammonium hydroxide).[10]

-

Analysis: Quantify the concentration of the parent compound and its metabolites in the extracts using LC/MS/MS.[10][11]

-

Data Analysis: Plot the concentration of Metolachlor remaining over time. Fit the data to a kinetic model, typically first-order kinetics (Ct = C0e-kt), to calculate the degradation rate constant (k) and the half-life (DT50 = ln(2)/k).[3]

Visualizing Key Processes

The following diagrams, generated using the DOT language, illustrate important pathways and workflows related to the bioavailability of this compound.

References

- 1. scielo.br [scielo.br]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. The metolachlor degradation kinetics and bacterial community evolution in the soil bioelectrochemical remediation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Metolachlor Sorption and Degradation in Soil Amended with Fresh and Aged Biochars - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. epa.gov [epa.gov]

- 11. Analytical method for the determination of metolachlor, acetochlor, alachlor, dimethenamid, and their corresponding ethanesulfonic and oxanillic acid degradates in water using SPE and LC/ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Metolachlor Oxanilic Acid: A Biomarker for Herbicide Contamination

An In-depth Technical Guide for Researchers and Drug Development Professionals

Metolachlor, a widely used chloroacetanilide herbicide, and its S-enantiomer, S-metolachlor, are frequently detected in environmental samples due to their extensive use in agriculture for the control of grassy and broadleaf weeds.[1][2][3] The presence of metolachlor and its degradation products in soil and water has raised concerns about potential environmental and human health impacts.[2] Among its various metabolites, Metolachlor oxanilic acid (Metolachlor OA) has emerged as a key biomarker for monitoring herbicide contamination in various matrices. This technical guide provides a comprehensive overview of this compound as a biomarker, including quantitative data, detailed experimental protocols, and metabolic pathways.

Quantitative Data on this compound

The monitoring of this compound is crucial for assessing the extent of environmental contamination by the parent herbicide. The following tables summarize quantitative data from various studies, highlighting the concentrations of this compound detected in different environmental samples and its toxicological effects on aquatic organisms.

Table 1: Detection of Metolachlor and its Metabolites in Water Samples

| Location | Sample Type | Compound | Concentration Range (µg/L) | Reference |

| Reynold's Creek, Ontario | Surface Water | Metolachlor | Up to 77 | [4] |

| Sydenham River, Ontario | Surface Water | Metolachlor | Up to 117 | [4] |

| California | Well Water | Metolachlor ESA and OXA | 0.05 to 20.2 ppb (µg/L) | [5] |

Table 2: Toxicological Effects of this compound on Aquatic Organisms

| Organism | Exposure Duration | Concentration (µg/L) | Observed Effects | Reference |

| Marbled Crayfish (Procambarus virginalis) | 45 days | 4.2 | Significantly lower growth; decreased superoxide dismutase, catalase, and glutathione s-transferase activity. | [6][7] |

| Marbled Crayfish (Procambarus virginalis) | 45 days | 42 and 420 | Delayed ontogenetic development; lower reduced glutathione level and lipid peroxidation; alteration of hepatopancreas and gills. | [6][7] |

| Crayfish | Prolonged | 0.42 | Changes in behavior, haemolymph parameters, and oxidative stress biomarkers; histopathological tissue damage. | [4] |

Metabolic Pathway of Metolachlor to this compound

The biotransformation of metolachlor in organisms is a critical process that leads to the formation of various metabolites, including this compound. This process typically involves two main phases of detoxification. Phase I reactions, primarily mediated by cytochrome P450 monooxygenases (P450s), introduce or expose functional groups. Phase II reactions involve the conjugation of these modified compounds with endogenous molecules, such as glutathione, facilitated by glutathione S-transferases (GSTs).[8][9]

In the case of S-metolachlor, metabolism in some plants involves an initial O-demethylation reaction catalyzed by P450s, followed by conjugation with glutathione.[8][9][10] The formation of this compound is a result of these metabolic transformations.

Experimental Protocols for this compound Analysis

The accurate detection and quantification of this compound in environmental and biological samples are essential for its use as a biomarker. The following section details a common analytical methodology based on solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11][12][13]

Principle

A known volume of a water sample is passed through a solid-phase extraction (SPE) cartridge, which retains the analytes of interest. The analytes are then eluted with an organic solvent, concentrated, and analyzed by LC-MS/MS.[11][12][13]

Apparatus and Equipment

-

Balance (analytical)

-

Solid Phase Extraction (SPE) Vacuum Manifold

-

Nitrogen Evaporator

-

Vortex Mixer

-

Liquid Chromatography system with autosampler and column oven

-

Tandem Mass Spectrometer (MS/MS)

Reagents and Supplies

-

This compound analytical standard[14]

-

Methanol (nanograde or equivalent)

-

Water (MS grade)

-

Formic acid (HPLC grade)

-

Ammonium formate

Sample Preparation and Extraction Workflow

References